molecular formula C20H19ClN2O3S B2587864 [4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone CAS No. 1251551-15-1

[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone

Cat. No. B2587864
CAS RN: 1251551-15-1
M. Wt: 402.89
InChI Key: ZHAGCNVAIRDNBT-UHFFFAOYSA-N
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Description

The compound “4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” is a chemical compound with potential therapeutic applications . It contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones were prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone .

Scientific Research Applications

Synthesis and Structural Characterization

Research efforts have led to the synthesis and structural elucidation of compounds related to [4(4chlorophenyl)1,1dioxido4H1,4benzothiazin2yl](piperidin1yl)methanone[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone, exploring their thermal, optical, and structural properties. For instance, the study by Karthik et al. (2021) on a structurally similar compound highlights the use of single crystal X-ray diffraction studies for confirming compound structure, with findings revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom. The crystal structure exhibited inter and intra-molecular hydrogen bonds, alongside C—Cl···π and π···π interactions, demonstrating complex molecular interactions that stabilize the crystal structure. Moreover, thermal properties were assessed using thermogravimetric analysis, indicating stability in a specific temperature range (Karthik et al., 2021).

Antimicrobial Activity

Another avenue of research involves evaluating the antimicrobial efficacy of related compounds. A notable study synthesized a series of derivatives and assessed their in vitro antibacterial and antifungal activities. Mallesha and Mohana (2014) discovered that certain derivatives exhibited good antimicrobial activity against tested pathogenic strains, highlighting the potential of these compounds in developing new antimicrobial agents. This study exemplifies the ongoing search for novel therapeutic options in combating microbial resistance (Mallesha & Mohana, 2014).

Advanced Oxidation Processes

In the field of environmental science, derivatives of [4(4chlorophenyl)1,1dioxido4H1,4benzothiazin2yl](piperidin1yl)methanoneThis compound have been investigated for their role in advanced oxidation processes. Zhao et al. (2010) explored the use of sulfate radicals generated from zero-valent iron and peroxydisulfate for the degradation of pollutants like 4-chlorophenol. Their findings revealed efficient degradation pathways and the formation of less harmful intermediates, suggesting a potential application in water treatment technologies (Zhao et al., 2010).

properties

IUPAC Name

[4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S/c21-15-8-10-16(11-9-15)23-14-19(20(24)22-12-4-1-5-13-22)27(25,26)18-7-3-2-6-17(18)23/h2-3,6-11,14H,1,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAGCNVAIRDNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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